N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. This reaction forms 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-thiol.
Thioether Formation: The thiadiazole-5-thiol is then reacted with chloroacetic acid to form 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid.
Amidation: Finally, the acetic acid derivative is reacted with benzylamine to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate can facilitate substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiadiazole derivatives.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for anti-inflammatory drugs.
Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in cancer cells.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of reactive oxygen species, leading to oxidative stress and cell death in microbial and cancer cells.
Comparison with Similar Compounds
- N-benzyl-2-((3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-benzyl-2-((3-(4-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-benzyl-2-((3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (e.g., methoxy, methyl, chloro, fluoro).
- Biological Activity: The presence of different substituents can significantly affect the biological activity of the compounds. For example, the methoxy group may enhance the compound’s ability to interact with biological targets compared to the methyl or chloro groups.
- Chemical Reactivity: The different substituents can also influence the compound’s reactivity in chemical reactions. For instance, electron-donating groups like methoxy can increase nucleophilicity, while electron-withdrawing groups like chloro can decrease it.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-15-9-7-14(8-10-15)17-20-18(25-21-17)24-12-16(22)19-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTQDHNNXGZASU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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